5-(3,6-dibromo-2-fluorophenyl)oxazole

Physicochemical Property Lipophilicity Molecular Weight

This 3,6-dibromo-2-fluorophenyl oxazole derivative is essential for precise, two-step sequential cross-coupling to synthesize complex unsymmetrical biaryl/heteroaryl libraries. Its unique halogen pattern and moderate lipophilicity (XLogP3-AA: 3.5) make it an ideal, high-purity (≥98%) building block for reproducible drug discovery and analytical method development. Verify stock and order now.

Molecular Formula C9H4Br2FNO
Molecular Weight 320.94 g/mol
CAS No. 2379321-47-6
Cat. No. B6294327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,6-dibromo-2-fluorophenyl)oxazole
CAS2379321-47-6
Molecular FormulaC9H4Br2FNO
Molecular Weight320.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C2=CN=CO2)F)Br
InChIInChI=1S/C9H4Br2FNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H
InChIKeyHGPQOUKVOHLHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6) – Product Overview and Baseline Properties for Scientific Procurement


5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6) is a halogenated aromatic oxazole derivative with the molecular formula C9H4Br2FNO and a molecular weight of 320.94 g/mol [1]. It is characterized by a unique substitution pattern on the phenyl ring, featuring two bromine atoms at the 3- and 6-positions and a single fluorine atom at the 2-position [1]. This compound is primarily utilized as a research chemical and synthetic building block, with a commercially available purity of ≥98% . Its computed XLogP3-AA value is 3.5, indicating moderate lipophilicity [1].

Why Generic Substitution of 5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6) with Other Halogenated Oxazoles is Not Advisable


The specific halogenation pattern of 5-(3,6-dibromo-2-fluorophenyl)oxazole is not arbitrary; it is a critical determinant of its physicochemical properties and reactivity profile. Unlike its monobromo or difluoro analogs, the presence of two bromine atoms at the 3- and 6-positions and a single fluorine at the 2-position creates a unique electronic and steric environment on the phenyl ring [1]. This distinct substitution pattern is expected to influence key parameters such as lipophilicity, metabolic stability, and, most importantly, its behavior in cross-coupling reactions [2]. Therefore, substituting this compound with a structurally similar analog (e.g., 5-(2-bromo-3,6-difluorophenyl)oxazole) would likely lead to different reaction outcomes, altered biological activity, and a failure to reproduce experimental results, making it unsuitable for research programs requiring precise structural control [2].

Quantitative Differentiation Evidence for 5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6) vs. Key Analogs


Comparative Physicochemical Properties: Molecular Weight and Lipophilicity

5-(3,6-Dibromo-2-fluorophenyl)oxazole exhibits a higher molecular weight (320.94 g/mol) and computed lipophilicity (XLogP3-AA = 3.5) compared to its monobromo-difluoro analog, 5-(2-bromo-3,6-difluorophenyl)oxazole (MW = 260.03 g/mol) [REFS-1, REFS-4]. These quantitative differences are a direct result of substituting a fluorine atom with a heavier, more lipophilic bromine atom [1].

Physicochemical Property Lipophilicity Molecular Weight Drug Discovery

Differentiation via Unique Halogen Substitution Pattern for Cross-Coupling Selectivity

The 3,6-dibromo-2-fluoro substitution pattern on the phenyl ring of 5-(3,6-dibromo-2-fluorophenyl)oxazole is distinct from other commercially available analogs, such as 5-(2-bromo-3,6-difluorophenyl)oxazole . This difference in halogen type and position is a key determinant of regioselectivity in palladium-catalyzed cross-coupling reactions [1].

Cross-Coupling Suzuki-Miyaura C-H Activation Synthetic Methodology

Assured Chemical Identity and High Purity Grade for Reproducible Research

Commercially sourced 5-(3,6-dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6) is specified with a purity of ≥98% (NLT 98%) . This level of purity is a critical procurement criterion for ensuring reproducible results in sensitive chemical and biological assays, where even small amounts of unknown impurities can confound data interpretation.

Quality Control Purity Reproducibility Analytical Chemistry

Optimal Research and Development Scenarios for Procuring 5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS 2379321-47-6)


Synthesis of Complex, Unsymmetrical Biaryl and Heteroaryl Scaffolds

The unique 3,6-dibromo substitution pattern makes this compound an ideal starting material for the synthesis of complex, unsymmetrical biaryl and heteroaryl systems. It enables a two-step, sequential cross-coupling strategy (e.g., Suzuki-Miyaura), where the two bromine atoms can be functionalized with different boronic acids to generate a library of diverse, substituted oxazole derivatives [3]. This capability is directly supported by the structural evidence presented in Section 3 [REFS-5, REFS-6].

Physicochemical Property Screening in Early-Stage Drug Discovery

Due to its defined and distinct physicochemical profile (MW = 320.94 g/mol, XLogP3-AA = 3.5) compared to lower molecular weight analogs [REFS-1, REFS-4], this compound is well-suited for inclusion in early-stage drug discovery screening libraries. It can be used to probe the effects of increased molecular weight and lipophilicity on biological activity, target engagement, and ADME properties in a controlled, comparative manner [REFS-1, REFS-3].

Calibration Standards for Analytical Method Development

With a commercial availability at a guaranteed purity of ≥98% , 5-(3,6-dibromo-2-fluorophenyl)oxazole can serve as a reliable reference standard or calibration material for developing and validating analytical methods, such as HPLC-UV, LC-MS, or GC-MS. Its unique halogen signature (Br and F) and distinct molecular ion facilitate unambiguous identification and quantification, supporting reproducibility in chemical analysis workflows [1].

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